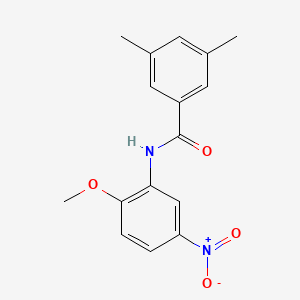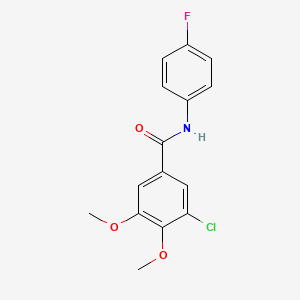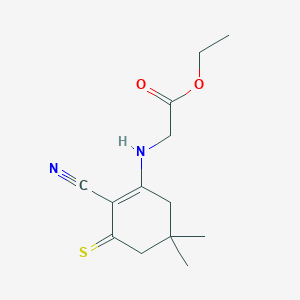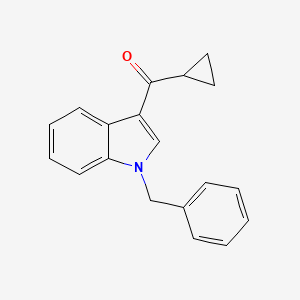![molecular formula C16H14N4O2S B5757405 BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE](/img/structure/B5757405.png)
BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE is a complex organic compound that features a benzyl group, a phenyl group, and a tetraazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE typically involves the reaction of benzyl halides with phenyl-substituted tetraazoles under specific conditions. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with 1-phenyl-1H-1,2,3,4-tetraazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Wissenschaftliche Forschungsanwendungen
BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Research: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The tetraazole ring and sulfur atom play crucial roles in these interactions, facilitating binding through hydrogen bonding and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylethanol: This compound shares a similar triazole ring structure but differs in its functional groups and overall reactivity.
2,2′-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Another triazole derivative with distinct photophysical properties and applications in organic electronics.
Uniqueness
BENZYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE is unique due to its combination of a benzyl group, phenyl group, and tetraazole ring, which confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
benzyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22-11-13-7-3-1-4-8-13)12-23-16-17-18-19-20(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLNVGRSOLWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-[[4-(Trifluoromethoxy)phenyl]methyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)


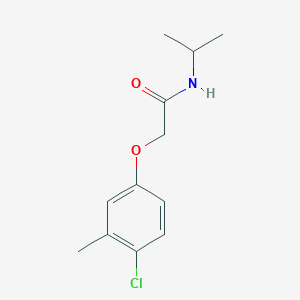
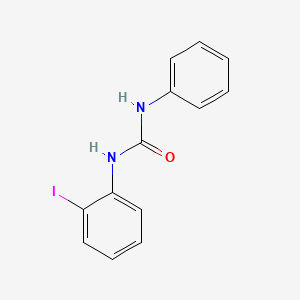
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
